Bis(alpha-D-galacturonato-O4,O6)magnesium
Description
Bis(alpha-D-galacturonato-O4,O6)magnesium is a magnesium coordination complex derived from alpha-D-galacturonic acid, a key component of pectin polysaccharides. The compound features magnesium (Mg²⁺) chelated by two galacturonate ligands via their O4 and O6 oxygen atoms (Figure 1). This structure is stabilized by carboxylate and hydroxyl groups, enabling applications in pharmaceuticals, food stabilization, and metal ion delivery systems.
Structural characterization often employs NMR, MALDI-MS, and X-ray crystallography .
Properties
CAS No. |
95100-20-2 |
|---|---|
Molecular Formula |
C12H18MgO14 |
Molecular Weight |
410.57 g/mol |
IUPAC Name |
magnesium;(2S,3R,4S,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-olate;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.C6H9O7.Mg/c2*7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1-4,6-7,9,12H,(H,10,11);/q;-1;+2/p-1/t2*1-,2+,3+,4-,6-;/m00./s1 |
InChI Key |
HICMIQFGUMTQGN-QLYZRZNXSA-M |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)[O-])O)O.[C@H]1([C@H]([C@H](O[C@@H]([C@@H]1[O-])C(=O)O)O)O)O.[Mg+2] |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.C1(C(C(OC(C1[O-])C(=O)O)O)O)O.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM typically involves the reaction of magnesium salts with alpha-D-galacturonic acid under controlled conditions. The reaction is carried out in an aqueous medium, where the magnesium ions coordinate with the carboxylate and hydroxyl groups of the galacturonic acid, forming the desired complex .
Industrial Production Methods
Industrial production of BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The resulting compound is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the galacturonic acid ligands are replaced by other ligands.
Complexation Reactions: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM include acids, bases, and other metal salts. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different ligands, while complexation reactions can result in multi-metal complexes .
Scientific Research Applications
BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry studies and as a precursor for the synthesis of other magnesium complexes.
Biology: Investigated for its potential role in biological systems, particularly in relation to magnesium’s essential functions in cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a magnesium supplement and in drug delivery systems.
Mechanism of Action
The mechanism by which BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM exerts its effects involves the coordination of magnesium ions with the carboxylate and hydroxyl groups of alpha-D-galacturonic acid. This coordination stabilizes the magnesium ions and enhances their solubility and bioavailability. The molecular targets and pathways involved depend on the specific application, such as enzyme activation in biological systems or stabilization of materials in industrial processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The following table highlights critical differences between Bis(alpha-D-galacturonato-O4,O6)magnesium and analogous magnesium complexes:
Key Contrasts
(a) Bis(glycinato-N,O)magnesium (Magnesium Glycinate)
- Structure: Glycine (a simple amino acid) chelates Mg²⁺ via nitrogen and oxygen, forming a smaller, less sterically hindered complex.
- Bioavailability : Magnesium glycinate is widely used in supplements due to high bioavailability and gastrointestinal tolerance.
- Safety: Classified as non-hazardous, with established safety profiles in humans .
(b) Nickel(II)-pydc Complex
- Coordination Environment : The Ni²⁺ center binds to pyridine-2,6-dicarboxylate (pydc) ligands, forming a rigid, hydrogen-bonded network.
- Stability : Enhanced by π-π stacking and hydrogen bonding, making it suitable for catalytic applications.
- Relevance : Highlights how metal-ligand choice (e.g., transition metals vs. alkaline earth metals) dictates functional properties.
(c) Acetylated Galactopyranosyl-Glucopyranosyl Derivatives
- Structure : These sugar-based compounds (e.g., Compounds H, Ac-I in ) feature acetyl-protected galactose-glucose linkages, unlike the carboxylate-rich galacturonate.
- Function : Designed for targeted drug delivery due to glycan-receptor interactions, contrasting with the ion-binding role of Bis(alpha-D-galacturonato-O4,O6)Mg.
Biological Activity
Bis(alpha-D-galacturonato-O4,O6)magnesium is a magnesium salt of a galacturonic acid derivative, which has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This compound is particularly noted for its role in various biological processes, including anti-inflammatory effects, modulation of cellular signaling pathways, and potential applications in therapeutic interventions.
Chemical Structure and Properties
This compound consists of two galacturonic acid units linked through O4 and O6 positions, coordinated with a magnesium ion. The structure can be represented as follows:
This coordination enhances the solubility and bioavailability of magnesium, which is essential for many physiological functions.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that magnesium compounds can reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), which are associated with chronic inflammation . The anti-inflammatory action is believed to be mediated through the modulation of macrophage activity and the inhibition of pro-inflammatory cytokine production.
Modulation of Cellular Signaling
This compound may influence various signaling pathways, particularly those involved in cell proliferation and apoptosis. Magnesium is known to play a crucial role in cellular signaling processes, including the activation of kinases that are pivotal in cancer biology . For instance, this compound could potentially modulate the activity of growth factor receptors, thereby affecting tumor growth and metastasis.
Study 1: Magnesium Supplementation and Inflammation
In a randomized controlled trial involving 250 participants, magnesium supplementation was shown to significantly lower serum CRP levels, indicating reduced systemic inflammation . Participants receiving this compound exhibited improved inflammatory profiles compared to control groups.
Study 2: Impact on Cancer Cell Lines
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The compound was found to induce apoptosis in these cells, suggesting its potential as an adjunct therapy in cancer treatment .
Data Tables
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